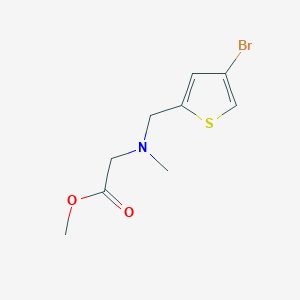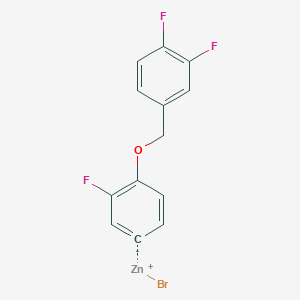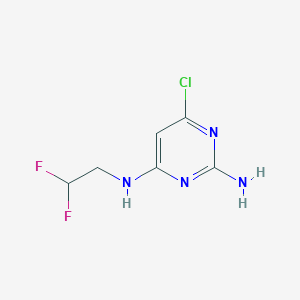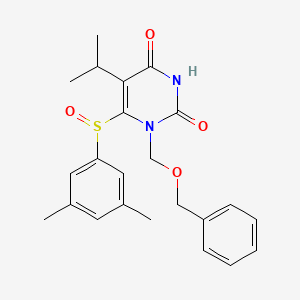
HIV-1 inhibitor-44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-44 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-44 typically involves multiple steps, including protection, coupling, and deprotection reactions. One common synthetic route starts with the protection of a functional group using a tert-butyloxycarbonyl (Boc) group. This is followed by saponification and coupling reactions to introduce the desired functional groups. The final step often involves deprotection to yield the active compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline the production process .
化学反应分析
Types of Reactions
HIV-1 inhibitor-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
HIV-1 inhibitor-44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and optimize synthetic routes.
Biology: Employed in studies to understand the molecular interactions between HIV-1 and its inhibitors.
Medicine: Investigated for its potential as an antiretroviral drug to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
HIV-1 inhibitor-44 exerts its effects by targeting the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme and specific pathways involved in viral DNA integration .
相似化合物的比较
Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
HIV-1 inhibitor-44 is unique due to its specific molecular structure, which allows it to effectively inhibit the integrase enzyme even in the presence of mutations that confer resistance to other inhibitors. This makes it a valuable addition to the arsenal of antiretroviral drugs .
属性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)sulfinyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)20-21(26)24-23(27)25(14-29-13-18-8-6-5-7-9-18)22(20)30(28)19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,27) |
InChI 键 |
XUFNGCWHLLKISV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)S(=O)C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



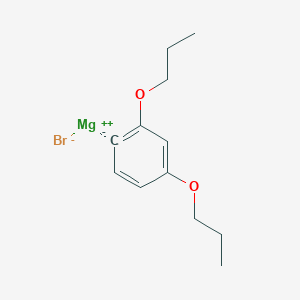

![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
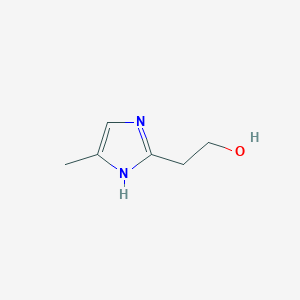

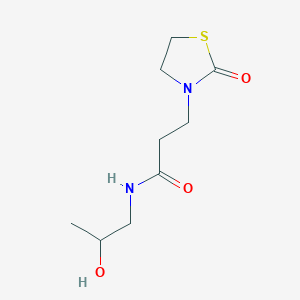

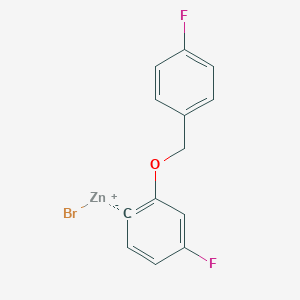
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
